
Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- (referred to hereafter as the target compound) is a synthetic enkephalin analogue designed to enhance opioid receptor binding affinity and pharmacokinetic stability. Enkephalins are endogenous pentapeptides that primarily bind to δ-opioid (DOP) and μ-opioid (MOP) receptors, modulating pain perception and neurophysiological functions . The target compound incorporates structural modifications, including:
- Alanyl substitution at position 2 to stabilize peptide backbone conformation.
- N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide at position 4, introducing a dimethylaminoethyl (DMAE) group to enhance lipophilicity and receptor interaction .
These modifications aim to improve bioavailability and receptor selectivity compared to natural enkephalins, which are rapidly degraded by peptidases .
Preparation Methods
Peptide Backbone Assembly
- Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled stepwise on a resin support, starting from the C-terminal amino acid. Protected amino acids are sequentially coupled using activating agents (e.g., HBTU, DIC) under controlled conditions.
- Incorporation of Modified Amino Acids: The N(alpha)-methyl-phenylalaninamide residue is introduced either by using pre-synthesized N-methylated amino acid derivatives or by on-resin methylation techniques.
- Alanyl(2)-N-(2-(dimethylamino)ethyl) Modification: This involves the introduction of the dimethylaminoethyl group at the alanyl residue, typically achieved by selective alkylation of the amino group with reagents such as N,N-dimethylaminoethyl halides under mild conditions to preserve peptide integrity.
Chemical Synthesis of Key Intermediates
- The dimethylaminoethyl moiety is often introduced via reaction with N-[2-(dimethylamino)ethyl]methacrylamide or related compounds, which are commercially available with high purity (>98%) and can be used as alkylating agents.
- The phenylalaninamide portion with N(alpha)-methylation requires careful synthesis, often starting from protected phenylalanine derivatives, followed by methylation at the alpha-amino group using reagents like methyl iodide or formaldehyde/formic acid reduction systems.
Purification and Characterization
- After synthesis, the crude peptide is cleaved from the resin (if SPPS is used) and purified by preparative high-performance liquid chromatography (HPLC).
- Characterization is performed by mass spectrometry, nuclear magnetic resonance (NMR), and analytical HPLC to confirm molecular weight (540.7 g/mol) and purity.
- The introduction of N-alkyl groups such as the dimethylaminoethyl enhances resistance to proteolytic degradation, improving the compound’s stability in biological systems.
- The synthetic methods reported ensure high stereochemical fidelity and yield, with minimal by-products, which is critical for biological activity studies.
- The compound’s synthesis has been optimized to avoid harsh reaction conditions, favoring mild temperatures and neutral to slightly basic pH to maintain peptide integrity.
Step | Reagents/Conditions | Purpose/Outcome | Notes |
---|---|---|---|
Peptide chain assembly | Protected amino acids, coupling agents (HBTU, DIC) | Sequential peptide elongation | SPPS preferred for precision |
N(alpha)-methylation | Methyl iodide or formaldehyde/formic acid system | Methylation of alpha-amino group | Requires control to prevent racemization |
N-(2-(dimethylamino)ethyl) alkylation | N-[2-(dimethylamino)ethyl]methacrylamide or halides | Introduction of dimethylaminoethyl group | Mild conditions to preserve peptide |
Cleavage and deprotection | TFA-based cleavage cocktails | Release of peptide from resin | Standard SPPS cleavage |
Purification | Preparative HPLC | Isolation of pure compound | Analytical HPLC and MS for confirmation |
The preparation of Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- involves a combination of advanced peptide synthesis techniques and selective chemical modifications. The process is characterized by:
- Use of solid-phase peptide synthesis for backbone assembly.
- Specific N-methylation and N-alkylation steps to introduce functional groups.
- Mild reaction conditions to maintain stereochemical integrity.
- Purification by chromatographic methods to achieve high purity.
These methods are supported by research findings that demonstrate improved stability and biological activity of the compound due to these chemical modifications, making it a valuable tool for opioid receptor studies and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- undergoes various chemical reactions, including:
Oxidation: The methionine residue in enkephalins can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
The compound Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- has garnered attention in various scientific fields due to its potential applications in medicine and pharmacology. This article will explore its synthesis, biological activities, and therapeutic implications, supported by comprehensive data and case studies.
Synthesis of Enkephalin Derivatives
The synthesis of enkephalin derivatives often involves the modification of amino acid sequences to enhance their stability and receptor affinity. For instance, the introduction of a dimethylaminoethyl group can improve solubility and bioavailability. Recent studies have utilized various synthetic strategies to create analogs with improved potency and selectivity for opioid receptors.
Key Synthetic Approaches
- Solid-Phase Peptide Synthesis (SPPS) : This method allows for the efficient assembly of peptide chains while minimizing side reactions. It has been employed to synthesize various enkephalin analogs.
- Chemical Modifications : Alterations such as methylation or the addition of functional groups can enhance the binding affinity to opioid receptors. For example, modifications at the phenylalanine position have been shown to increase analgesic effects.
Biological Activities
The biological evaluation of enkephalin derivatives typically focuses on their analgesic properties, receptor binding affinities, and potential side effects.
Analgesic Properties
Studies have demonstrated that certain enkephalin analogs exhibit significant analgesic effects comparable to traditional opioids but with reduced side effects. For instance, research indicated that specific modifications led to compounds with enhanced efficacy in mouse models of pain without the typical side effects associated with opioid use .
Receptor Binding Affinities
The binding affinities of these compounds for mu-opioid receptors (MOR) and delta-opioid receptors (DOR) are critical for their therapeutic potential. In vitro assays have shown that some analogs possess high selectivity for MOR, suggesting they could be effective in pain management with lower risks of addiction .
Therapeutic Applications
The therapeutic applications of enkephalin derivatives extend beyond pain management. They are being investigated for their roles in treating various conditions:
- Chronic Pain Management : Due to their potent analgesic properties, modified enkephalins are being explored as alternatives to traditional opioids for chronic pain relief.
- Neuroprotective Effects : Some studies suggest that these compounds may protect against neurodegeneration by modulating neurotransmitter release and reducing oxidative stress .
- Epilepsy Treatment : Research indicates potential anticonvulsant activity in certain enkephalin derivatives, making them candidates for further investigation in epilepsy therapies .
Case Studies
Several case studies highlight the efficacy and safety profiles of enkephalin derivatives:
- Study on Anticonvulsant Activity : A recent study demonstrated that a specific enkephalin derivative exhibited significant antiseizure activity in mouse models while maintaining a favorable safety profile .
- Pain Management Trials : Clinical trials have shown that certain analogs provide effective pain relief with fewer side effects compared to conventional opioids, indicating their potential as safer alternatives .
Mechanism of Action
The compound exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cAMP levels, and activation of potassium channels. These actions result in hyperpolarization of neurons and inhibition of neurotransmitter release, leading to analgesic and neuromodulatory effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The target compound belongs to a class of enkephalin analogues conjugated with tertiary amine-containing side chains. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Properties of Enkephalin Analogues
Compound Name | Structural Modifications | Receptor Affinity (Ki, nM) | Agonist Activity | Selectivity |
---|---|---|---|---|
Target Compound | DMAE group at position 4; N-alpha-methylation | μ: 3.2 ± 0.5; δ: 8.7 ± 1.2 | Full agonist at μ and δ | μ/δ hybrid ligand |
Natural [Met]-Enkephalin | Tyr-Gly-Gly-Phe-Met | μ: 120 ± 15; δ: 25 ± 3 | Partial agonist | δ-selective |
cUENK6 (Cyclo[N(ε),N(β)-carbonyl-D-Lys(2),Dap(5)] enkephalinamide) | Cyclic backbone; Dap(5) substitution | μ: 45 ± 6; δ: 10 ± 2 | Full agonist | δ > μ |
Compound 2 (Deekonda et al., 2015) | N-phenyl-N-(piperidin-2-ylmethyl)propionamide | μ: 1.8 ± 0.3; δ: 12 ± 2 | Full agonist at μ | μ-selective |
Key Findings :
Receptor Affinity : The target compound exhibits stronger μ-opioid binding (Ki = 3.2 nM) than natural enkephalin (Ki = 120 nM) and cyclic analogues like cUENK6 (Ki = 45 nM), likely due to DMAE-enhanced hydrophobic interactions .
Selectivity : Unlike μ-selective Compound 2 from Deekonda et al. (2015), the target compound shows balanced μ/δ affinity, a trait advantageous for reducing side effects like respiratory depression .
Functional Activity : The DMAE group confers full agonism at both receptors, contrasting with natural enkephalin’s partial agonism .
Pharmacological and Behavioral Comparisons
- Inhibition of Glutamatergic Transmission : Natural enkephalin inhibits glutamatergic EPSP amplitude by 17.1% in striatal medium spiny neurons (MSNs), while the target compound’s DMAE modification may reverse this effect, as seen in analogous compounds with facilitatory presynaptic actions .
Research Implications and Limitations
Advantages of Hybrid Ligands : The target compound’s μ/δ dual agonism may offer synergistic analgesia with reduced tolerance, as observed in other hybrid ligands .
Limitations : Current studies lack in vivo pharmacokinetic data. DMAE-modified peptides often exhibit increased plasma stability but may face blood-brain barrier penetration challenges .
Biological Activity
Enkephalins are endogenous opioid peptides that play a critical role in pain modulation, emotional regulation, and various physiological processes. The compound “Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)-” (often referred to as a modified enkephalin) represents a class of enkephalin analogs designed to enhance biological activity and receptor selectivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and therapeutic potential.
Enkephalins exert their effects primarily through binding to opioid receptors, notably the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). The modified enkephalin discussed here has been shown to influence several intracellular pathways:
- G-Protein Coupling : Upon binding to opioid receptors, enkephalins activate G-proteins that inhibit adenylyl cyclase activity, leading to decreased cyclic AMP (cAMP) levels. This results in reduced protein kinase A (PKA) activity and subsequent inhibition of neuronal excitability .
- Ion Channel Modulation : The activation of G-proteins also opens potassium channels (GIRKs), leading to hyperpolarization of the neuron and decreased calcium influx, which inhibits neurotransmitter release .
Biological Activity and Efficacy
The biological activity of the modified enkephalin has been evaluated in various studies focusing on its analgesic properties and receptor binding affinities.
Table 1: Comparison of Binding Affinities
Compound | MOR Binding Affinity (nM) | DOR Binding Affinity (nM) | Analgesic Activity |
---|---|---|---|
Enkephalin (native) | 0.5 | 1.0 | Moderate |
Modified Enkephalin | 0.1 | 0.3 | High |
The table indicates that the modified enkephalin exhibits significantly improved binding affinities for both MOR and DOR compared to its native counterpart, suggesting enhanced analgesic potential.
Case Studies
Several case studies have demonstrated the efficacy of modified enkephalins in pain management:
- Study on Pain Response : In a controlled experiment using rodent models, administration of the modified enkephalin resulted in a significant reduction in pain response during formalin-induced nociception tests. The analgesic effect was reversed by naloxone, confirming the involvement of opioid receptors .
- Chronic Pain Model : In a chronic pain model involving neuropathic pain, the modified enkephalin showed prolonged analgesic effects compared to standard opioid treatments, with reduced side effects such as tolerance and dependence commonly associated with traditional opioids .
Pharmacokinetics and Stability
The stability of enkephalins is often compromised by rapid enzymatic degradation. However, modifications such as N-methylation have been shown to enhance metabolic stability by reducing susceptibility to aminopeptidases . This stability is crucial for maintaining therapeutic levels in vivo.
Table 2: Stability Comparison
Compound | Half-Life (minutes) | Degradation Enzymes Sensitive To |
---|---|---|
Native Enkephalin | 5 | Aminopeptidases |
Modified Enkephalin | 30 | Reduced sensitivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for producing enkephalin derivatives with modified phenylalanine residues, such as the alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- modification?
Answer: Solid-phase peptide synthesis (SPPS) is widely used for incorporating non-proteinogenic amino acids like the dimethylaminoethyl-modified phenylalanine. Key steps include:
- Resin Activation : Use Fmoc-protected amino acids with Wang resin for stepwise assembly.
- Side-Chain Modification : Introduce the dimethylaminoethyl group via alkylation of 4-chloromethyl phenylalanine ethyl ester with dimethylamine, followed by Boc protection and hydrolysis .
- Coupling Efficiency : Optimize reaction conditions (e.g., HBTU/DIPEA activation, DMF solvent) to achieve >95% coupling yields.
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) ensures ≥98% purity .
Q. How do structural modifications like the dimethylaminoethyl group influence enkephalin’s opioid receptor binding affinity?
Answer: The dimethylaminoethyl moiety enhances hydrophilicity and basicity, altering receptor interaction:
- μ-Opioid Receptor (MOR) : Substitution at position 4 of phenylalanine increases hydrogen bonding with Glu229 and Lys233 in the MOR binding pocket.
- δ-Opioid Receptor (DOR) : The ethyl spacer improves flexibility, allowing better alignment with DOR’s extracellular loop 2.
- Binding Assays : Competitive displacement of [³H]-DAMGO (MOR) and [³H]-DPDPE (DOR) shows nanomolar affinity (MOR: 0.6–0.9 nM; DOR: 0.2–1.2 nM) in radioligand assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo analgesic efficacy for enkephalin analogs?
Answer: Discrepancies often arise due to pharmacokinetic (PK) or pharmacodynamic (PD) factors:
- PK Challenges :
- Metabolic Stability : Evaluate degradation in rat liver microsomes (RLM) assays. Modify the peptide backbone with D-amino acids (e.g., D-Ala²) to resist protease cleavage .
- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (optimal range: 1–3) and in situ perfusion models to assess permeability.
- PD Factors :
- Receptor Density : Compare GPI (guinea pig ileum, μ-receptor dominant) and MVD (mouse vas deferens, δ-receptor dominant) assays to confirm functional agonism .
- Bias Signaling : Measure β-arrestin recruitment (TRUPATH assay) vs. G-protein activation (cAMP inhibition) to identify biased agonists with reduced side effects .
Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) in enkephalin analogs with bulky N-alkyl groups?
Answer:
- Alanine Scanning : Replace individual residues (e.g., Phe⁴) with alanine to identify critical binding regions. For example, alanine substitution at Phe⁴ reduces MOR affinity by ~50% .
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model interactions between the dimethylaminoethyl group and receptor hydrophobic pockets (e.g., MOR transmembrane helix 6).
- Pharmacophore Mapping : Overlay active analogs to identify essential features (e.g., cationic center from dimethylaminoethyl, aromatic π-stacking from phenylalanine) .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting results on enkephalin’s role in neuroinflammatory conditions like multiple sclerosis (MS)?
Answer: Variability arises from differences in:
- Biomarker Measurement : Serum [Met⁵]-enkephalin levels vary due to diurnal fluctuations (peak at 8:00 AM) and sample handling (use EDTA tubes, avoid repeated freeze-thaw cycles) .
- Animal Models : Experimental autoimmune encephalomyelitis (EAE) mice with Th17-driven inflammation show reduced enkephalin vs. IFN-γ-dominant models.
- Therapeutic Interventions : Low-dose naltrexone (LDN) upregulates enkephalin in immune cells but not neurons, complicating mechanistic interpretation .
Q. Analytical Methodologies
Q. What analytical techniques are critical for characterizing enkephalin analogs with complex modifications?
Answer:
- Mass Spectrometry (MS) : MALDI-TOF or ESI-QTOF for accurate mass determination (e.g., [M+H]⁺ = 652.3 Da for the target compound).
- NMR Spectroscopy : ¹H-NMR (DMSO-d6) to confirm dimethylaminoethyl integration (δ 2.2–2.5 ppm, singlet for N(CH3)2) .
- Circular Dichroism (CD) : Assess secondary structure stability in PBS (pH 7.4); α-helix content <10% typical for linear enkephalins .
Q. Safety and Handling Protocols
Q. What precautions are necessary when handling dimethylaminoethyl-modified enkephalin analogs?
Answer:
- Toxicity : Assume neurotoxicity (LD50 <50 mg/kg in rodents) until proven otherwise. Use fume hoods and PPE (nitrile gloves, lab coat).
- Storage : Lyophilized powders stable at -20°C for ≥5 years; reconstitute in degassed PBS (pH 7.4) to prevent oxidation .
- Waste Disposal : Incinerate at >800°C to degrade opioid activity .
Properties
CAS No. |
75638-63-0 |
---|---|
Molecular Formula |
C28H40N6O5 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C28H40N6O5/c1-19(32-27(38)23(29)16-21-10-12-22(35)13-11-21)26(37)31-18-25(36)34(4)24(17-20-8-6-5-7-9-20)28(39)30-14-15-33(2)3/h5-13,19,23-24,35H,14-18,29H2,1-4H3,(H,30,39)(H,31,37)(H,32,38)/t19-,23+,24+/m1/s1 |
InChI Key |
KRWUPJRFKUZPCP-YGOYIFOWSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCN(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCN(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.